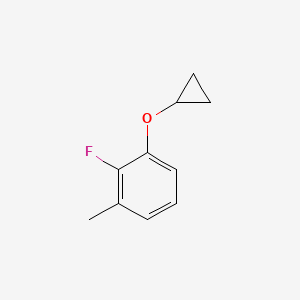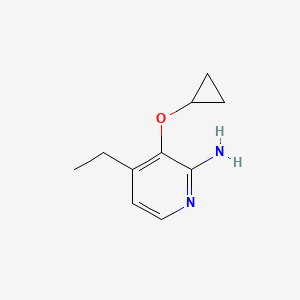![molecular formula C15H21N3O4 B14836121 Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group, an acetylamino group, and a formylpyridinyl group. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(acetylamino)-6-formylpyridine in the presence of a suitable catalyst and solvent. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the formyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, influencing their structure and function. The formyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and other biomolecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate can be compared with similar compounds such as:
Tert-butyl 2-(methylamino)ethylcarbamate: This compound has a similar carbamate structure but lacks the formyl and acetylamino groups, resulting in different chemical properties and applications.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound contains a piperidinyl group instead of the pyridinyl group, leading to different reactivity and uses.
Tert-butyl 2-(4-aminophenoxy)ethylcarbamate: This compound has an aminophenoxy group, which imparts different chemical and biological properties compared to the formylpyridinyl group.
These comparisons highlight the unique features of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H21N3O4 |
|---|---|
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-acetamido-6-formylpyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(20)17-13-8-11(7-12(9-19)18-13)5-6-16-14(21)22-15(2,3)4/h7-9H,5-6H2,1-4H3,(H,16,21)(H,17,18,20) |
Clave InChI |
VAQOTGCQTYBVGC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=N1)C=O)CCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


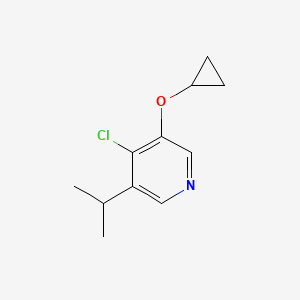
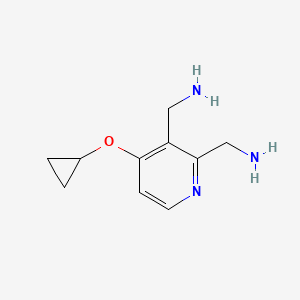


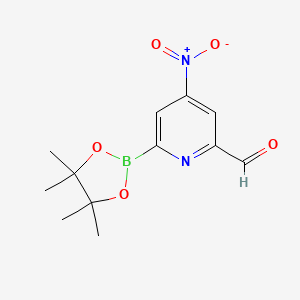



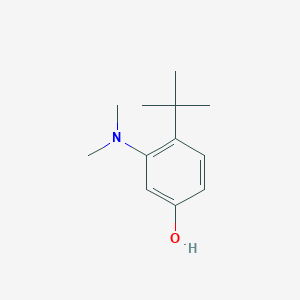


![[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14836102.png)
